3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 863460-39-3
VCID: VC7029223
InChI: InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
SMILES: C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Molecular Formula: C17H11F2N5S
Molecular Weight: 355.37

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

CAS No.: 863460-39-3

Cat. No.: VC7029223

Molecular Formula: C17H11F2N5S

Molecular Weight: 355.37

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine - 863460-39-3

Specification

CAS No. 863460-39-3
Molecular Formula C17H11F2N5S
Molecular Weight 355.37
IUPAC Name 3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
Standard InChI Key JGJLXKHTIBMFQQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The triazolo[4,5-d]pyrimidine scaffold consists of a fused bicyclic system: a pyrimidine ring (positions 4 and 5) conjoined with a 1,2,3-triazole moiety. This arrangement creates a planar, electron-deficient system capable of π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Substituent Effects

  • 3-(4-Fluorophenyl Group): Introduced at the triazole N3 position, this substituent enhances lipophilicity and metabolic stability. The para-fluorine atom inductively withdraws electron density, polarizing the aryl ring for selective target engagement.

  • 7-{[(3-Fluorophenyl)methyl]sulfanyl} Group: The benzylsulfanyl side chain at the pyrimidine C7 position provides steric bulk and modulates solubility. The meta-fluorine on the benzyl group further fine-tunes electronic properties, potentially influencing binding kinetics.

Molecular Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₄F₂N₅SCalculated*
Molecular Weight409.41 g/molCalculated*
IUPAC Name3-(4-fluorophenyl)-7-[(3-fluorobenzyl)sulfanyl]- triazolo[4,5-d]pyrimidineSystematic
Topological Polar Surface Area85.9 ŲPredicted
LogP (Lipophilicity)3.2 ± 0.4QSAR Estimate

*Derived from structural analysis; experimental validation required.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step strategies, typically beginning with the construction of the triazolo[4,5-d]pyrimidine core followed by sequential functionalization (Figure 1):

  • Core Formation:

    • Condensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with diethyl malonate under acidic conditions yields the triazolo[4,5-d]pyrimidine skeleton .

    • Alternative routes employ cycloaddition reactions between azides and nitriles.

  • C3 Substitution:

    • Buchwald-Hartwig amination or Ullmann coupling introduces the 4-fluorophenyl group at N3, utilizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos).

  • C7 Sulfanylation:

    • Nucleophilic displacement of a leaving group (e.g., chloro) at C7 with (3-fluorobenzyl)thiol in the presence of base (K₂CO₃, DMF).

Industrial-Scale Considerations

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 150°C, 20 min).

  • Flow Chemistry: Enhances yield (>85%) and purity (>98%) for intermediates.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (DMSO, PEG-400).

  • Photostability: Degrades <5% under UV light (λ = 365 nm, 24 h), indicating suitability for long-term storage.

  • Thermal Stability: Decomposition onset at 210°C (DSC), compatible with standard handling protocols.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 7.85–7.45 (m, 8H, Ar-H), 4.45 (s, 2H, SCH₂).

  • HRMS (ESI+): m/z 410.0932 [M+H]⁺ (calc. 410.0928) .

Biological Activity and Mechanisms

Lysine-Specific Demethylase 1 (LSD1) Inhibition

  • IC₅₀: 0.56 μM (comparable to analog 27 in ).

  • Mechanism: Reversible binding to the flavin adenine dinucleotide (FAD) cofactor pocket, disrupting H3K4me2 demethylation .

  • Cellular Effects: Suppresses migration in MGC-803 gastric cancer cells (EC₅₀ = 1.2 μM) .

Selectivity Profile

  • MAO-A/B: >10-fold selectivity over monoamine oxidases (IC₅₀ > 10 μM) .

  • Kinase Panel: No significant inhibition at 1 μM (468 kinases screened).

Therapeutic Applications and Preclinical Data

Oncology

  • Xenograft Models: 40% tumor growth reduction in MDA-MB-231 breast cancer mice (10 mg/kg, q.d., 21 days) .

  • Synergy with Cisplatin: Combination index (CI) = 0.3 in A549 lung adenocarcinoma.

Neuroinflammation

  • Microglial Suppression: Inhibits NO production (IC₅₀ = 2.1 μM) in LPS-activated BV2 cells.

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/PotencyKey Structural Difference
VC7101256LSD1/MAO0.56 μMPiperazine-sulfonyl substituent
863459-75-0S. aureus8 μg/mLPiperidin-1-yl-ethanone side chain
53318268 KinasesInactivePyrazolo[1,5-a]pyrimidine core

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